molecular formula C14H20FNO3 B2698701 (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate CAS No. 944470-56-8

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

Cat. No.: B2698701
CAS No.: 944470-56-8
M. Wt: 269.316
InChI Key: HFOFNJNYQFXYDX-LBPRGKRZSA-N
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Description

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the reaction of (S)-3-fluorophenyl-3-hydroxypropan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxy compound.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-phenyl-3-hydroxypropan-2-yl)carbamate: Similar structure but lacks the fluorine atom.

    tert-Butyl (1-(4-fluorophenyl)-3-hydroxypropan-2-yl)carbamate: Similar structure but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFNJNYQFXYDX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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